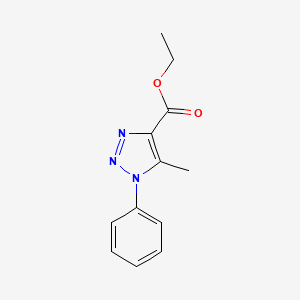

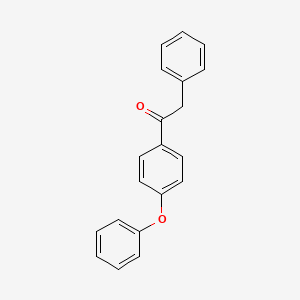

ethyl 5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxylate

Descripción general

Descripción

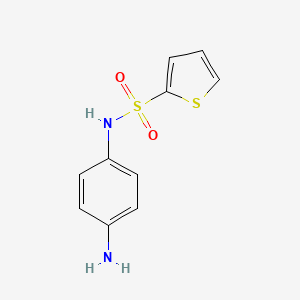

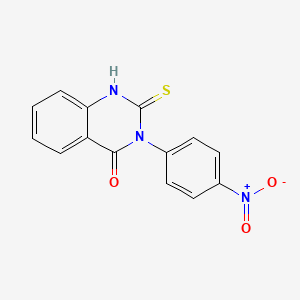

The compound “ethyl 5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxylate” is a derivative of 1,2,3-triazole . It is synthesized from azido-benzene and ethyl acetyl-acetate . The compound forms an R(2) (2)(8) inversion dimer, a frequent motif in carboxylic acids .

Synthesis Analysis

The synthesis of this compound involves the reaction of azido-benzene and ethyl acetyl-acetate . A series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .Molecular Structure Analysis

The molecular structure of this compound includes a pair of hydrogen bonds [2.617 (2) Å] that interconnects a pair of the carboxyl groups . The bonding H atom in the O—H⋯O hydrogen bond is significantly shifted towards the acceptor O atom .Aplicaciones Científicas De Investigación

- 1,2,3-triazoles have found broad applications in drug discovery . They are part of essential building blocks like amino acids, nucleotides, etc . Many prominent medicinal compounds having a 1,2,3-triazole core are available in the market .

- 1,2,3-triazoles are used in organic synthesis . They have high chemical stability and are usually inert to acidic or basic hydrolysis as well as oxidizing and reducing conditions even at high temperature .

- 1,2,3-triazoles are used in polymer chemistry . They have a strong dipole moment and hydrogen bonding ability .

- 1,2,3-triazoles play an important role in supramolecular chemistry . They are structurally resembling to the amide bond, mimicking an E or a Z amide bond .

- 1,2,3-triazoles have been extensively used in bioconjugation strategies . They have been applied in the development of biosensors used in clinical diagnostic assays .

Drug Discovery

Organic Synthesis

Polymer Chemistry

Supramolecular Chemistry

Bioconjugation

Chemical Biology

- Compounds containing the 1,2,3-triazole moiety are widely used in industrial applications such as dyes and photographic materials .

- 1,2,3-Triazoles are used as photostabilizers, which protect other materials from the damaging effects of light .

- 1,2,3-Triazoles are used in the production of agrochemicals, which include pesticides, fertilizers, and other chemicals used in agriculture .

- 1,2,3-Triazoles are used as corrosion inhibitors for copper alloys . They help to prevent the corrosion process, which can lead to the degradation of metal materials .

- 1,2,3-Triazole motif has been embedded into more than 30 approved and marketed medicines as well as more than 100 investigational and experimental drugs . For example, Ribavirin, an antiviral medication used to treat respiratory syncytial virus infection, hepatitis C, and many other viral diseases .

Dyes and Photographic Materials

Photostabilizers

Agrochemicals

Corrosion Inhibitors

Antiviral Medications

Antifungal Medications

Direcciones Futuras

The future directions for the research on this compound could involve further exploration of its potential biological activities, given the known activities of triazole derivatives . Additionally, the synthesis process could be optimized, and the compound could be tested in various chemical reactions .

Propiedades

IUPAC Name |

ethyl 5-methyl-1-phenyltriazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O2/c1-3-17-12(16)11-9(2)15(14-13-11)10-7-5-4-6-8-10/h4-8H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIRRVXYRKNYGCG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N(N=N1)C2=CC=CC=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl 5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxylate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Pyridinecarboxylic acid, 2-[(3,5-dimethylphenyl)amino]-](/img/structure/B1299552.png)

![ethyl N-[2-cyano-2-[(4-fluorophenyl)hydrazinylidene]acetyl]carbamate](/img/structure/B1299555.png)